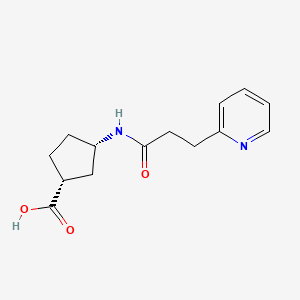
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid, also known as CPPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPC is a cyclic amino acid derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid involves the inhibition of the NF-κB signaling pathway, which is a critical regulator of inflammation and immune responses. This compound has been shown to block the activation of NF-κB by preventing the degradation of IκBα, a key inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have anti-viral activity against several viruses, including HIV-1, herpes simplex virus, and human cytomegalovirus.
実験室実験の利点と制限
One of the main advantages of using (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid in lab experiments is its high potency and specificity for the NF-κB signaling pathway. This compound has been shown to have minimal off-target effects and is therefore a valuable tool for studying the role of NF-κB in various biological processes. However, the synthesis of this compound is a complex and time-consuming process, which can limit its availability and use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases. Another potential application of this compound is in the field of oncology, where it may have utility as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanisms underlying the anti-viral activity of this compound and its potential use in the treatment of viral infections. Finally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its widespread use in research and clinical settings.
合成法
The synthesis of (1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid involves the reaction of L-3-(3-pyridin-2-ylpropanoylamino)cyclopent-2-enone with L-alanine, followed by hydrogenation to obtain the final product. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry and careful handling of reagents.
科学的研究の応用
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
特性
IUPAC Name |
(1R,3S)-3-(3-pyridin-2-ylpropanoylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(7-6-11-3-1-2-8-15-11)16-12-5-4-10(9-12)14(18)19/h1-3,8,10,12H,4-7,9H2,(H,16,17)(H,18,19)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFUJYQRSLVSRK-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC(=O)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC(=O)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)

![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)
![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)
